n-Benzyl-3-piperidine carboxamide
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Overview
Description
n-Benzyl-3-piperidine carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-piperidine carboxamide typically involves the amidation of 3-piperidinecarboxylic acid with benzylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-3-piperidine carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
n-Benzyl-3-piperidine carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of n-Benzyl-3-piperidine carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The benzyl group enhances its binding affinity to the target sites, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound shares structural similarities with n-Benzyl-3-piperidine carboxamide and exhibits bactericidal efficacy against Mycobacterium tuberculosis.
N-Benzyl-6’,7’-dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran]: Another similar compound with potential anti-tubercular properties.
Uniqueness
This compound is unique due to its specific structural features, such as the benzyl group attached to the piperidine ring. This structural modification enhances its chemical stability and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-benzylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |
InChI Key |
JEXYLWKDNWOPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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